molecular formula C6H9BF3KO B13613833 Potassium (2,2-dimethyl-3-oxocyclobutyl)trifluoroborate

Potassium (2,2-dimethyl-3-oxocyclobutyl)trifluoroborate

Cat. No.: B13613833
M. Wt: 204.04 g/mol
InChI Key: GKELSHBVMYOIIV-UHFFFAOYSA-N
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Description

Potassium (2,2-dimethyl-3-oxocyclobutyl)trifluoroboranuide is a chemical compound with the molecular formula C6H9BF3OK. It is a potassium salt of a trifluoroborate ester, characterized by the presence of a cyclobutyl ring substituted with a dimethyl group and a ketone functional group. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

Potassium (2,2-dimethyl-3-oxocyclobutyl)trifluoroboranuide can be synthesized through the reaction of 2,2-dimethyl-3-oxocyclobutylboronic acid with potassium bifluoride (KHF2). The reaction typically occurs in an organic solvent such as tetrahydrofuran (THF) under mild conditions. The general reaction scheme is as follows:

2,2-dimethyl-3-oxocyclobutylboronic acid+KHF2potassium (2,2-dimethyl-3-oxocyclobutyl)trifluoroboranuide\text{2,2-dimethyl-3-oxocyclobutylboronic acid} + \text{KHF}_2 \rightarrow \text{potassium (2,2-dimethyl-3-oxocyclobutyl)trifluoroboranuide} 2,2-dimethyl-3-oxocyclobutylboronic acid+KHF2​→potassium (2,2-dimethyl-3-oxocyclobutyl)trifluoroboranuide

Industrial Production Methods

Industrial production of potassium (2,2-dimethyl-3-oxocyclobutyl)trifluoroboranuide follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The compound is typically isolated and purified through crystallization or other separation techniques.

Chemical Reactions Analysis

Types of Reactions

Potassium (2,2-dimethyl-3-oxocyclobutyl)trifluoroboranuide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding boronic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The trifluoroborate group can participate in substitution reactions, particularly in cross-coupling reactions such as the Suzuki-Miyaura coupling.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Palladium catalysts and bases like potassium carbonate (K2CO3) are commonly used in Suzuki-Miyaura coupling reactions.

Major Products Formed

    Oxidation: Boronic acids or esters.

    Reduction: Alcohol derivatives.

    Substitution: Various biaryl compounds or other coupled products.

Scientific Research Applications

Potassium (2,2-dimethyl-3-oxocyclobutyl)trifluoroboranuide has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis, particularly in cross-coupling reactions to form carbon-carbon bonds.

    Medicine: Investigated for its role in the synthesis of pharmaceutical intermediates.

    Industry: Utilized in the production of advanced materials and specialty chemicals.

Mechanism of Action

The mechanism of action of potassium (2,2-dimethyl-3-oxocyclobutyl)trifluoroboranuide in chemical reactions involves the transfer of the trifluoroborate group to a palladium catalyst in cross-coupling reactions. This process, known as transmetalation, is a key step in the Suzuki-Miyaura coupling reaction. The compound’s unique structure allows for efficient and selective formation of carbon-carbon bonds.

Comparison with Similar Compounds

Similar Compounds

  • Potassium phenyltrifluoroborate
  • Potassium methyltrifluoroborate
  • Potassium vinyltrifluoroborate

Uniqueness

Potassium (2,2-dimethyl-3-oxocyclobutyl)trifluoroboranuide is unique due to its cyclobutyl ring structure and the presence of a ketone functional group. This structural feature imparts distinct reactivity and selectivity in chemical reactions, making it valuable for specific synthetic applications.

Properties

Molecular Formula

C6H9BF3KO

Molecular Weight

204.04 g/mol

IUPAC Name

potassium;(2,2-dimethyl-3-oxocyclobutyl)-trifluoroboranuide

InChI

InChI=1S/C6H9BF3O.K/c1-6(2)4(3-5(6)11)7(8,9)10;/h4H,3H2,1-2H3;/q-1;+1

InChI Key

GKELSHBVMYOIIV-UHFFFAOYSA-N

Canonical SMILES

[B-](C1CC(=O)C1(C)C)(F)(F)F.[K+]

Origin of Product

United States

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